molecular formula C14H30N2+2 B11525590 1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium

1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium

Cat. No.: B11525590
M. Wt: 226.40 g/mol
InChI Key: AIWZCTOUXBMFJL-UHFFFAOYSA-N
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Description

1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium is a quaternary ammonium compound that features two piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium typically involves the quaternization of a piperidine derivative. One common method is the reaction of 1-methylpiperidine with an alkylating agent such as methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quaternary ammonium center, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the piperidine rings.

    Reduction: Reduced forms of the compound, often leading to secondary or tertiary amines.

    Substitution: Substituted piperidine derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium involves its interaction with biological membranes and molecular targets such as ion channels and receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and cell membranes, potentially altering their function and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium is unique due to its dual piperidine structure and quaternary ammonium center, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological membranes makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H30N2+2

Molecular Weight

226.40 g/mol

IUPAC Name

1-methyl-1-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium

InChI

InChI=1S/C14H30N2/c1-15(9-5-3-6-10-15)13-14-16(2)11-7-4-8-12-16/h3-14H2,1-2H3/q+2

InChI Key

AIWZCTOUXBMFJL-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CC[N+]2(CCCCC2)C

Origin of Product

United States

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